5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

Syk kinase tyrosine kinase inhibitor immunoreceptor signaling

MNS (CAS 1485-00-3) is an irreversible, multitarget β-nitrostyrene with a unique 1,3-benzodioxole pharmacophore. Unlike generic analogs, MNS delivers 12-fold Syk-over-Src selectivity (IC50 2.5 vs 29.3 μM) and dual Syk/p97 inhibition—enabling clean ITAM-pathway readouts and ERAD-crosstalk studies impossible with broader PTK inhibitors. Supported by scalable, high-yielding synthesis (up to 91%). Choose MNS for reproducible, publication-grade results.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 1485-00-3
Cat. No. B1677370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Z)-2-nitroethenyl]-1,3-benzodioxole
CAS1485-00-3
Synonyms3,4-methylenedioxy-beta-nitrostyrene
MNS cpd
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-
InChIKeyKFLWBZPSJQPRDD-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole (MNS/MDBN): A Multitarget Nitrostyrene Tyrosine Kinase and p97 Inhibitor


5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole (CAS: 1485-00-3), commonly designated MNS, MDBN, or NSC 170724, is a cell-permeable β-nitrostyrene derivative bearing a characteristic 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore [1]. This compound functions as an irreversible, multitarget inhibitor with established activity against the AAA-ATPase p97 (also known as valosin-containing protein, VCP), the non-receptor tyrosine kinases Src and Syk, and exhibits broad-spectrum antiplatelet effects [2] . Structurally, it is distinguished by a nitrovinyl moiety conjugated to the 1,3-benzodioxole ring system, which confers unique biochemical reactivity and target engagement profiles distinct from other nitrostyrene analogs and classical ATP-competitive kinase inhibitors [1].

Why Generic Substitution Fails for 5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole in Target-Based Assays and Synthetic Applications


Generic substitution with other β-nitrostyrene derivatives or structurally related 1,3-benzodioxole compounds is not scientifically justifiable due to compound-specific variations in target selectivity, irreversible binding kinetics, and synthetic accessibility. The target compound MNS exhibits a uniquely balanced polypharmacology profile, inhibiting Syk (IC50: 2.5 μM), p97 (IC50: 1.7 μM), and Src (IC50: 29.3 μM) with distinct potency ratios . In contrast, the closely related analog 3,4-dimethoxy-β-nitrostyrene, while equipotent as an antiplatelet agent, displays a divergent kinase inhibition profile [1]. Furthermore, unlike the ATP-competitive isoflavone genistein, MNS demonstrates approximately 5-fold greater potency in inhibiting platelet aggregation and operates via an irreversible mechanism that does not directly affect PKC or Ca2+-dependent signaling [2]. These critical differences in target engagement, mechanism, and selectivity underscore why MNS cannot be replaced by analogs without fundamentally altering experimental outcomes.

Quantitative Differentiation Guide: 5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole vs. Closest Comparators


Superior Syk Selectivity: MNS vs. Src and Other Kinases

MNS exhibits marked selectivity for spleen tyrosine kinase (Syk) over Src family kinases, demonstrating an approximately 12-fold higher potency for Syk (IC50 = 2.5 μM) compared to Src (IC50 = 29.3 μM). This selectivity profile is critical for experimental designs requiring specific interrogation of Syk-mediated signaling pathways without confounding Src inhibition. Furthermore, MNS exhibits little to no effect against FAK (IC50 = 97.6 μM) and JAK2 .

Syk kinase tyrosine kinase inhibitor immunoreceptor signaling B-cell receptor

Enhanced Antiplatelet Potency: MNS vs. Genistein

MNS demonstrates significantly greater potency in inhibiting platelet aggregation compared to the broad-spectrum PTK inhibitor genistein. MNS inhibits collagen-induced platelet aggregation with an IC50 of 1.1-7.0 μM (depending on the agonist), and is described as 'much more potent than genistein' in both aggregation and protein tyrosine phosphorylation assays [1]. While genistein inhibits EGFR kinase with an IC50 of approximately 0.6-2.6 μM in certain contexts, its activity against Syk is weak (IC50 >10 μM), and its effects on platelet aggregation are confounded by thromboxane receptor antagonism [2] [3].

platelet aggregation thrombosis GPIIb/IIIa antiplatelet agent

Irreversible p97/VCP Inhibition: A Unique Mechanism Not Shared by Classical Kinase Inhibitors

MNS is an irreversible inhibitor of the AAA-ATPase p97 (VCP), a critical regulator of endoplasmic reticulum-associated degradation (ERAD) and protein homeostasis. It inhibits p97 with an IC50 below 10 μM (reported as 1.7 μM in cell-free assays), a mechanism fundamentally distinct from its activity against Syk and Src kinases . This dual targeting of both kinases and the p97 ATPase is a unique feature of MNS not observed with standard kinase inhibitors or other nitrostyrene derivatives.

p97/VCP AAA-ATPase ERAD protein homeostasis ubiquitin-proteasome

Optimized Synthetic Yield: MNS vs. Alternative Routes

Multiple optimized synthetic protocols are available for MNS, yielding high purity product with yields up to 91%. The condensation of piperonal (CAS 120-57-0) with nitromethane (CAS 75-52-5) under basic conditions (e.g., sodium acetate/methylamine in methanol/ethanol, 2h) achieves a 91% yield. Microwave-assisted synthesis using aluminum oxide/potassium carbonate for 4 minutes yields 90% . This synthetic accessibility contrasts with more complex routes required for other substituted β-nitrostyrenes, where lower yields or more stringent conditions are often encountered.

organic synthesis nitrostyrene Henry reaction microwave-assisted synthesis

Physicochemical Stability and Solubility Profile for In Vitro Assay Compatibility

MNS demonstrates favorable solubility in DMSO (up to 50 mg/mL, equivalent to approximately 259 mM), enabling the preparation of concentrated stock solutions for in vitro assays. The solid compound is stable for at least 2 years when stored sealed and dry at 2-8°C, and DMSO stock solutions remain stable for up to 1 month at -20°C . This solubility profile is superior to many structurally related nitrostyrenes, which may exhibit lower DMSO solubility or require sonication for dissolution. For comparison, 3,4-dimethoxy-β-nitrostyrene, while structurally analogous, may present different solubility characteristics due to the absence of the methylenedioxy ring constraint.

solubility DMSO stability storage assay development

High-Impact Application Scenarios for 5-[(Z)-2-Nitroethenyl]-1,3-benzodioxole in Research and Procurement


Selective Pharmacological Probing of Syk-Dependent Signaling in Immune Cells and Platelets

Utilize MNS as a selective Syk kinase inhibitor (IC50 = 2.5 μM) with 12-fold selectivity over Src (IC50 = 29.3 μM) to dissect immunoreceptor tyrosine-based activation motif (ITAM)-mediated signaling pathways in B-cells, mast cells, and platelets. The compound's minimal activity against FAK (IC50 = 97.6 μM) and JAK2 ensures cleaner phenotypic readouts compared to broader-spectrum PTK inhibitors like genistein . Ideal for researchers investigating B-cell receptor signaling, FcεRI-mediated mast cell activation, or GPVI/collagen-induced platelet aggregation where off-target Src inhibition would confound interpretation.

Investigating the Intersection of p97/VCP ATPase and Kinase Signaling in Protein Homeostasis

Employ MNS as a dual-function chemical probe to simultaneously inhibit the AAA-ATPase p97 (IC50 = 1.7 μM) and Syk kinase (IC50 = 2.5 μM), enabling studies on the crosstalk between endoplasmic reticulum-associated degradation (ERAD) pathways and immunoreceptor signaling . This application is particularly valuable in cancer biology research where both proteotoxic stress responses and kinase-driven survival signaling contribute to therapeutic resistance. The irreversible nature of p97 inhibition by MNS provides sustained target engagement in washout experiments .

Synthesis of 1,3-Benzodioxole-Containing Bioactive Scaffolds and Pharmaceutical Intermediates

Leverage the high-yielding synthetic protocols (up to 91% yield) for MNS to access the 3,4-methylenedioxy-β-nitrostyrene scaffold as a versatile building block for medicinal chemistry programs. The compound serves as a key intermediate for the synthesis of endothelin antagonists, as referenced in Abbott Laboratories patent US6162927 A1 . Its robust synthesis from piperonal and nitromethane under mild conditions ensures reliable, scalable production for hit-to-lead optimization campaigns targeting kinase inhibition or p97 modulation.

Standardized Positive Control for Antiplatelet Aggregation Assays

Deploy MNS as a validated, broad-spectrum positive control in human platelet aggregation assays. MNS consistently inhibits aggregation induced by a panel of agonists including collagen (IC50 = 1.1-7.0 μM), U46619 (IC50 = 2.1 μM), ADP (IC50 = 4.1 μM), and thrombin (IC50 = 12.7 μM) . Its well-characterized mechanism—inhibition of GPIIb/IIIa activation and protein tyrosine phosphorylation without directly affecting PKC or Ca2+ mobilization—provides a reliable benchmark for evaluating novel antiplatelet candidates. The compound's high DMSO solubility (50 mg/mL) facilitates convenient stock preparation for routine assay use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.